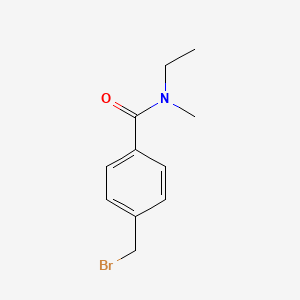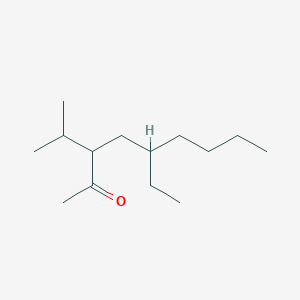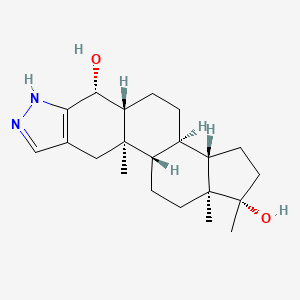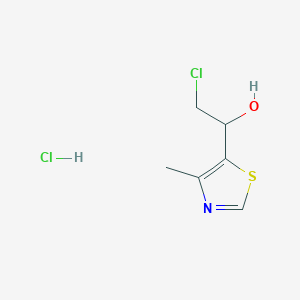
5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a hydroxy group, a chloroethyl group, and a methyl group attached to the thiazole ring. It is often used in various chemical and pharmaceutical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride typically involves the reaction of 4-methylthiazole with 1-chloro-2-hydroxyethane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group in 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The chloroethyl group can be reduced to form ethyl derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride is used as an intermediate in the synthesis of more complex thiazole derivatives
Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with biological macromolecules, such as proteins and nucleic acids. It helps in understanding the binding mechanisms and biological activities of thiazole-based compounds.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its antimicrobial, antifungal, and anticancer properties. Researchers investigate its efficacy and safety in preclinical studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride involves its interaction with specific molecular targets. The hydroxy and chloroethyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
- 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one
- 4-Methyl-5-(2-chloroethyl)thiazole
- 5-(1-Hydroxy-2-chloroethyl)-2-methylthiazole
Comparison:
- 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride is unique due to the specific positioning of the hydroxy, chloroethyl, and methyl groups on the thiazole ring. This unique structure imparts distinct chemical and biological properties.
- 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one has a similar chloroethyl group but differs in the core structure, which is an indole rather than a thiazole.
- 4-Methyl-5-(2-chloroethyl)thiazole lacks the hydroxy group, which significantly alters its reactivity and biological activity.
- 5-(1-Hydroxy-2-chloroethyl)-2-methylthiazole has a different positioning of the methyl group, affecting its overall properties.
Eigenschaften
Molekularformel |
C6H9Cl2NOS |
|---|---|
Molekulargewicht |
214.11 g/mol |
IUPAC-Name |
2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H8ClNOS.ClH/c1-4-6(5(9)2-7)10-3-8-4;/h3,5,9H,2H2,1H3;1H |
InChI-Schlüssel |
CEOOVHSDNCNLRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)C(CCl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-([1,1'-Biphenyl]-4-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441629.png)
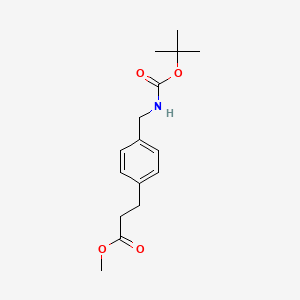
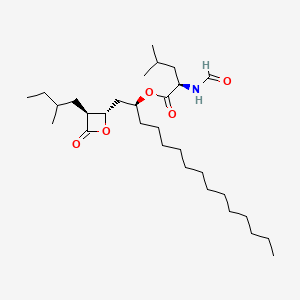
![(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441649.png)


![3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea](/img/structure/B13441669.png)
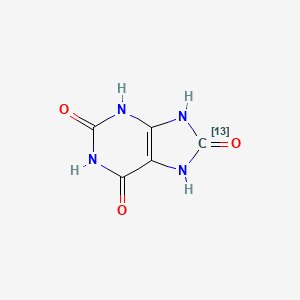
![(R)-2-((3S,5AS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)pentanoic acid](/img/structure/B13441671.png)
